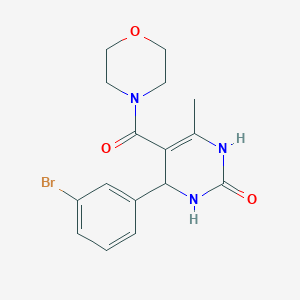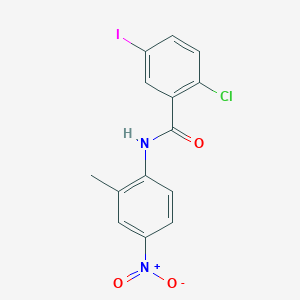![molecular formula C17H14N2O2 B4974970 2-(1-naphthyl)-6,7-dihydro-5H-cyclopenta[b]pyrazine 1,4-dioxide](/img/structure/B4974970.png)
2-(1-naphthyl)-6,7-dihydro-5H-cyclopenta[b]pyrazine 1,4-dioxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1-naphthyl)-6,7-dihydro-5H-cyclopenta[b]pyrazine 1,4-dioxide, commonly known as CPPO, is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications in various fields. CPPO is a heterocyclic compound that contains a cyclopentane ring fused with a pyrazine ring and an oxygen atom.
作用机制
CPPO is a potent oxidizing agent that can readily react with various organic compounds. It reacts with peroxides and other oxidizing agents by transferring an oxygen atom to the substrate, resulting in the formation of a stable product. CPPO can also react with singlet oxygen by undergoing an energy transfer process, which results in the formation of an excited state CPPO molecule. This excited state molecule can then react with other organic compounds, resulting in the formation of various products.
Biochemical and Physiological Effects:
CPPO has been found to have various biochemical and physiological effects. It has been shown to induce oxidative stress in cells, which can lead to cell death. CPPO has also been found to inhibit the activity of various enzymes, including cytochrome P450 and monoamine oxidase. Additionally, CPPO has been shown to have anti-tumor activity in various cancer cell lines.
实验室实验的优点和局限性
One of the major advantages of using CPPO in lab experiments is its high reactivity towards various organic compounds. This makes it a useful reagent in the analysis of peroxides and other oxidizing agents. CPPO is also a useful fluorescent probe for the detection of singlet oxygen. However, one of the limitations of using CPPO is its potential toxicity towards cells. It can induce oxidative stress and cell death, which can affect the results of experiments.
未来方向
There are various future directions for the study of CPPO. One potential application is in the development of new anti-cancer drugs. CPPO has been shown to have anti-tumor activity in various cancer cell lines, and further studies could lead to the development of new drugs that target cancer cells. Another potential application is in the development of new fluorescent probes for the detection of singlet oxygen. CPPO has been found to be a useful probe, and further studies could lead to the development of more sensitive and specific probes. Finally, further studies could be conducted to investigate the potential toxic effects of CPPO on cells and to develop strategies to mitigate these effects.
Conclusion:
In conclusion, CPPO is a unique chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its high reactivity towards various organic compounds makes it a useful reagent in the analysis of peroxides and other oxidizing agents. CPPO has also been found to have anti-tumor activity in various cancer cell lines and is a useful fluorescent probe for the detection of singlet oxygen. However, its potential toxicity towards cells is a limitation that needs to be addressed in future studies. Overall, CPPO is a promising compound that has the potential to make significant contributions to various fields of research.
合成方法
The synthesis of CPPO is a multi-step process that involves the reaction of 1-naphthylamine with maleic anhydride, followed by the cyclization of the resulting product with hydrazine hydrate. The final step involves the oxidation of the resulting compound with hydrogen peroxide. The yield of CPPO obtained through this method is around 70%.
科学研究应用
CPPO has been extensively studied in the scientific community due to its potential applications in various fields. It has been found to be a useful reagent in the analysis of peroxides and other oxidizing agents. CPPO has also been used as a fluorescent probe for the detection of singlet oxygen, which is a highly reactive species that is involved in various biological processes.
属性
IUPAC Name |
3-naphthalen-1-yl-4-oxido-6,7-dihydro-5H-cyclopenta[b]pyrazin-1-ium 1-oxide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O2/c20-18-11-17(19(21)16-10-4-9-15(16)18)14-8-3-6-12-5-1-2-7-13(12)14/h1-3,5-8,11H,4,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRRXDFPYPAMCBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)[N+](=O)C=C(N2[O-])C3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-naphthyl)-6,7-dihydro-5H-cyclopenta[b]pyrazine 1,4-dioxide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 4-({[4-(2-oxo-1-pyrrolidinyl)phenyl]sulfonyl}amino)-1-piperidinecarboxylate](/img/structure/B4974891.png)
![8-phenylpyrazolo[1,5-a][1,3,5]triazin-4-amine](/img/structure/B4974904.png)

![2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]thio}-3-(2-methoxyphenyl)-4(3H)-quinazolinone](/img/structure/B4974925.png)

![6-[(2-oxo-1,2-diphenylethyl)thio]-1,2,4-triazine-3,5(2H,4H)-dione](/img/structure/B4974945.png)
![1-{2-[2-(4-ethylphenoxy)ethoxy]ethoxy}-2-methoxy-4-methylbenzene](/img/structure/B4974953.png)
![1-(2-methylphenyl)-5-{[(3-methylphenyl)amino]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4974960.png)
![N-[2-[5-(4-bromophenyl)-2-furyl]-1-({[3-(1H-imidazol-1-yl)propyl]amino}carbonyl)vinyl]-4-methylbenzamide](/img/structure/B4974973.png)
![2-[2-({3-[4-(2-methoxyphenyl)-1-piperazinyl]-1-piperidinyl}methyl)phenoxy]ethanol](/img/structure/B4974980.png)
![2-(4-chlorophenyl)-5-methyl-4-{[(4-nitrophenyl)amino]methylene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B4974987.png)
![N-({[2-(1,3-benzothiazol-2-yl)-4,6-dichlorophenyl]amino}carbonothioyl)-2-thiophenecarboxamide](/img/structure/B4974991.png)
![N-[(3-methyl-4-pyridinyl)methyl]-1-[3-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4974999.png)
